rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride
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Overview
Description
rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their rigidity and unique spatial arrangement, which can be advantageous in medicinal chemistry and other scientific applications. The compound’s unique bicyclo[2.2.0]hexane framework provides a distinct three-dimensional shape that can interact with biological targets in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride typically involves a series of steps starting from readily available starting materials. One common approach is the [2+2] photocycloaddition reaction, which forms the bicyclic core. This reaction is often catalyzed by a Lewis acid and conducted under specific conditions to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Photochemical reactors may be employed to facilitate the [2+2] cycloaddition on a larger scale .
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential as a bioisostere of orthosubstituted phenyl rings makes it a valuable scaffold in medicinal chemistry
Mechanism of Action
The mechanism by which rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s three-dimensional structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Bicyclo[2.2.2]octanes: These compounds have a larger bicyclic framework and different chemical properties
Uniqueness
rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride is unique due to its specific stereochemistry and functional groups, which provide distinct interactions with biological targets. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H16ClNO2 |
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Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-3-2-5(6)7(8)4-10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1 |
InChI Key |
CNOCXPWNJOZQHR-SZPCUAKFSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CC[C@@H]2[C@H]1CN.Cl |
Canonical SMILES |
COC(=O)C1C2CCC2C1CN.Cl |
Origin of Product |
United States |
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